molecular formula C13H18Cl2N2O B1442646 1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride CAS No. 1158780-29-0

1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride

Cat. No.: B1442646
CAS No.: 1158780-29-0
M. Wt: 289.2 g/mol
InChI Key: NBSGWFGPLKWCNN-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and an acetyl group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory agents, and central nervous system (CNS) drugs.

    Biological Studies: It is used in biological studies to investigate its effects on different biological pathways and targets.

    Chemical Research: The compound serves as a precursor for the synthesis of more complex molecules in chemical research.

    Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Fluorophenyl)acetyl]piperidin-4-amine hydrochloride
  • 1-[(4-Methylphenyl)acetyl]piperidin-4-amine hydrochloride
  • 1-[(4-Bromophenyl)acetyl]piperidin-4-amine hydrochloride

Uniqueness

1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-(4-chlorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-11-3-1-10(2-4-11)9-13(17)16-7-5-12(15)6-8-16;/h1-4,12H,5-9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSGWFGPLKWCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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